3-(4-Cyanophenoxy)propionic acid

Übersicht

Beschreibung

Molecular Structure Analysis

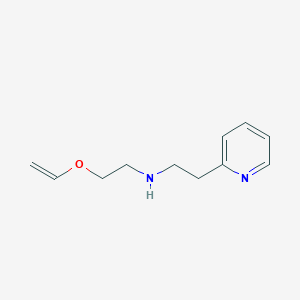

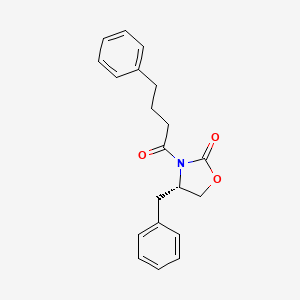

The molecular structure of 3-(4-Cyanophenoxy)propionic acid consists of a cyanophenyl group attached to a propionic acid molecule . The cyanophenyl group is a phenyl ring with a cyano group (-CN) attached, and the propionic acid molecule consists of a three-carbon chain with a carboxylic acid group (-COOH) at one end .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 191.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Renewable Building Blocks for Polymer Chemistry

- Phloretic acid, a phenolic compound related to 3-(4-Cyanophenoxy)propionic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing an alternative to phenol. This approach paves the way for a multitude of applications in materials science, highlighting the sustainable use of renewable phloretic acid to confer specific properties of benzoxazine to aliphatic molecules or macromolecules (Trejo-Machin et al., 2017).

Microbial Production of Propionic Acid

- The microbial production of propionic acid, a compound closely related to this compound, has been extensively studied due to its wide range of applications in food preservatives, plastics, and more. Research has focused on the fermentative production of propionic acid from carbohydrates, highlighting the industrial scalability and the potential for a cost-competitive bio-chemical route to C3 materials (Rodriguez et al., 2014).

Environmental Studies and Herbicide Degradation

- The aryloxyphenoxy propionic herbicide cyhalofop, which shares structural similarities with this compound, has been studied for its degradation in aqueous systems. Research has explored the photodegradation pathways of cyhalofop and its primary metabolite, providing insights into the environmental fate of such compounds (Pinna & Pusino, 2011).

Bionanocomposites and Material Science

- The use of 3-(4-Hydroxyphenyl)propionic acid, a compound related to this compound, as an organic modifier in layered double hydroxides for the preparation of PBS bionanocomposites has been explored. These materials exhibit high thermal stability and mechanical reinforcement, highlighting the chain extender effect of 3-(4-Hydroxyphenyl)propionic acid toward the matrix (Totaro et al., 2017).

Nematicidal Activity in Endophytic Fungi

- 3-Hydroxypropionic acid, related to this compound, has been identified as a nematicidal principle in endophytic fungi, showcasing selective activity against plant-parasitic nematodes. This discovery opens avenues for biological control strategies in agriculture (Schwarz et al., 2004).

Wirkmechanismus

Target of Action

This compound is an organic compound and is used as an intermediate in the synthesis of other types of compounds

Mode of Action

The mode of action of 3-(4-Cyanophenoxy)propionic Acid is not well-documented. As an intermediate compound, it is likely involved in various chemical reactions leading to the formation of other compounds. The specific interactions with its targets and the resulting changes are subject to the nature of the final compounds it helps synthesize .

Biochemical Pathways

It’s worth noting that it can be synthesized through a series of reactions involving para-hydroxybenzaldehyde, hydrogen cyanide, bromoacetone, sodium chloroacetate, and sodium cyanide . The downstream effects of these pathways are dependent on the final compounds synthesized using this compound as an intermediate.

Pharmacokinetics

As an intermediate compound, its bioavailability would largely depend on the properties of the final compounds it helps synthesize .

Result of Action

As an intermediate compound, its effects would be largely dependent on the final compounds it helps synthesize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature but should avoid contact with strong oxidizing agents . The influence of other environmental factors such as pH, temperature, and presence of other chemicals would depend on the specific context in which this compound is used.

Eigenschaften

IUPAC Name |

3-(4-cyanophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRNTOVSOLJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445337 | |

| Record name | 3-(4-cyanophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58228-89-0 | |

| Record name | 3-(4-cyanophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)